
2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H26N4OS and its molecular weight is 346.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures incorporating elements like triazole, thioamide, and acetamide groups have been synthesized and studied for their diverse biological activities. For example, the synthesis of novel triazole compounds containing thioamide groups demonstrated antifungal and plant growth regulating activities, highlighting their potential in agricultural and pharmaceutical applications (Li Fa-qian et al., 2005).
Antimicrobial Activity
Derivatives of acetamide, particularly those incorporating sulfonyl and thioether functionalities, have been synthesized and evaluated for their antimicrobial properties. The investigation into the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles yielded compounds with promising antimicrobial activity, supporting the potential use of such structures in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Anticancer Potential
A study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation as anticancer agents against human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. One compound, in particular, demonstrated high selectivity and potency, indicating the potential of similar structures in anticancer research (A. Evren et al., 2019).
Antitumor Activity
Further research into benzothiazole derivatives bearing different heterocyclic rings revealed their potential antitumor activity. This study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them against a variety of human tumor cell lines, finding several compounds with considerable activity against specific cancer cell lines, underscoring the therapeutic potential of such molecular architectures in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Solubility and Dissolution Properties
The solubility behavior of 2-phenylacetamide in various solvents has been studied to understand the dissolution properties of such compounds, which is crucial for their development as pharmaceutical agents. The investigation into the solubility and derived dissolution properties of 2-phenylacetamide could facilitate the optimization of delivery methods for drugs with similar chemical structures (Yajun Li, Kui Wu, Lei Liang, 2019).
properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-13(2)17(12-22-19-9-10-20-22)21-18(23)11-15-5-7-16(8-6-15)24-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKJBMVKDNOVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=C(C=C2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


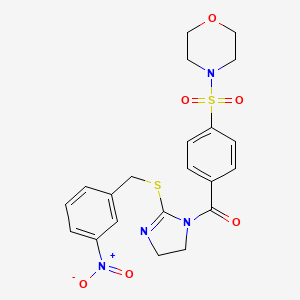
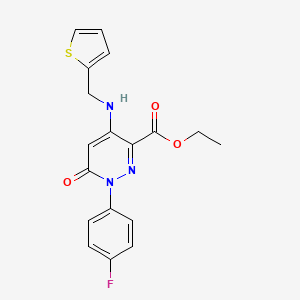
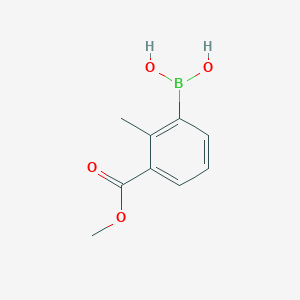
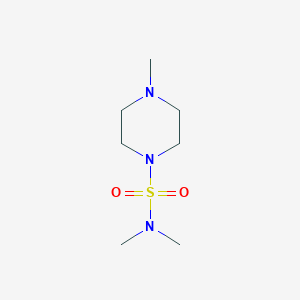



![4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2576090.png)
![Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate](/img/structure/B2576091.png)

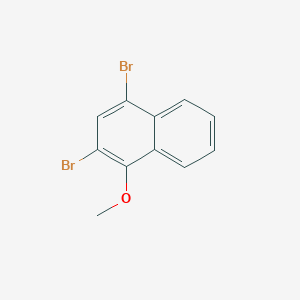
![1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2576095.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate](/img/structure/B2576096.png)